5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile

DHODH inhibitor dihydroorotate dehydrogenase immunosuppression

Researchers conducting dihydropyridinone SAR often face regioisomer inconsistency that compromises synthetic reproducibility. 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile resolves this with defined 4-carbonitrile regiochemistry. • Validated DHODH inhibitory activity (IC50 580 nM) enabling direct SAR for immunosuppressive/antiproliferative programs • Defined 4-CN substitution ensures predictable Suzuki-Miyaura cross-coupling outcomes distinct from 3-carbonitrile analogs • Zero rotatable bonds with favorable TPSA (52.9 Ų) for CNS-focused library design Supplied with full analytical documentation for immediate synthetic deployment.

Molecular Formula C6H3BrN2O
Molecular Weight 199.00 g/mol
Cat. No. B12962988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile
Molecular FormulaC6H3BrN2O
Molecular Weight199.00 g/mol
Structural Identifiers
SMILESC1=C(C(=CNC1=O)Br)C#N
InChIInChI=1S/C6H3BrN2O/c7-5-3-9-6(10)1-4(5)2-8/h1,3H,(H,9,10)
InChIKeyHZNDQBLLPFDIME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile Core Scaffold Overview


5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile (CAS 1805594-95-9, molecular weight 199.00 g/mol) is a heterocyclic building block belonging to the 1,2-dihydropyridin-2-one class, featuring a 5-position bromine substituent and a 4-position nitrile group [1]. The compound exhibits a predicted boiling point of 277.3±40.0 °C, density of 1.84±0.1 g/cm³, and calculated pKa of 8.17±0.10 . Its structural framework positions it as a versatile intermediate in medicinal chemistry, with documented relevance to kinase inhibition and dihydroorotate dehydrogenase (DHODH) pathways [1].

Why 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile Substitution Fails


Despite sharing a common 5-bromo-2-oxo-1,2-dihydropyridine core, substitution at different ring positions yields compounds with fundamentally divergent physicochemical, reactivity, and biological profiles that render generic interchange scientifically invalid. The 4-carbonitrile regioisomer (CAS 1805594-95-9) differs from the 3-carbonitrile analog (CAS 405224-22-8) in boiling point (277.3±40.0 °C versus 292.1 °C at 760 mmHg), density (1.84±0.1 versus 1.66±0.1 g/cm³), and hydrogen bonding architecture due to nitrile placement [1]. These differences translate into distinct chromatographic behavior, crystallization properties, and reactivity in cross-coupling reactions where bromine activation is modulated by adjacent electron-withdrawing groups [1]. Substituting the 4-carbonitrile with a 3-carboxylate (CAS 120034-05-1) introduces an ester moiety that alters both synthetic handling (different stability profiles) and downstream derivatization pathways . The quantitative evidence below substantiates why substitution without verification can lead to failed syntheses, irreproducible biological results, or procurement of an incorrect starting material for a validated synthetic route.

Quantitative Comparison of 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile


DHODH Inhibition Potency

5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile exhibits direct inhibitory activity against human dihydroorotate dehydrogenase (DHODH) with an IC50 of 580 nM as documented in BindingDB from US Patent US8703811 [1]. This provides a benchmark potency for the 4-carbonitrile regioisomer scaffold against a therapeutically validated target involved in pyrimidine biosynthesis. Comparative analysis with structurally related dihydropyridine-3-carbonitrile derivatives reported in the literature demonstrates a potency range spanning over two orders of magnitude (IC50 values from 0.05 μM to >10 μM) depending on substitution pattern , establishing that the 4-carbonitrile regioisomer occupies a defined intermediate potency niche within this chemical space. The assay employed a chromogen reduction method using DCIP for monitoring DHODH activity, providing a reproducible quantitative baseline for analog comparison [1].

DHODH inhibitor dihydroorotate dehydrogenase immunosuppression

Physicochemical Differentiation from Regioisomers

Quantitative physicochemical parameters reveal substantial differences between 5-bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile and its closest commercially available analogs that impact purification protocols, storage conditions, and synthetic compatibility. The target compound exhibits a predicted boiling point of 277.3±40.0 °C and density of 1.84±0.1 g/cm³ with calculated pKa of 8.17±0.10 . In contrast, the 3-carbonitrile regioisomer (CAS 405224-22-8) displays a measured boiling point of 292.1 °C at 760 mmHg, melting point of 219–221 °C, and lower density of 1.66±0.1 g/cm³ . The 3-carboxylate analog (CAS 120034-05-1) diverges further with a boiling point of 346.4 °C at 760 mmHg and density of 1.737 g/cm³ [1]. These 14.8 °C and 69.1 °C differences in boiling point respectively translate to distinct elution profiles during flash chromatography, recrystallization solvent requirements, and thermal stability boundaries during synthetic transformations.

chromatographic separation compound purification stability assessment

Bromine Substituent and Cross-Coupling Vector

The 5-bromo substituent on 5-bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile occupies a distinct topological position relative to the nitrile group that dictates the vector of aryl/heteroaryl introduction during palladium-catalyzed cross-coupling reactions. Literature precedent establishes that brominated 2-oxo-1,2-dihydropyridine scaffolds serve as effective electrophilic partners for Suzuki-Miyaura and related cross-couplings, with the bromine atom positioned para to the ring nitrogen enabling functional group installation at a defined trajectory relative to the nitrile hydrogen bond acceptor [1]. This spatial arrangement differs fundamentally from the 3-carbonitrile regioisomer, where the bromine occupies a meta relationship to the ring nitrogen and an ortho relationship to the nitrile, altering both steric accessibility and electronic activation of the C–Br bond . In contrast to 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate derivatives that incorporate an ester requiring orthogonal protection strategies, the carbonitrile group remains stable under standard cross-coupling conditions while providing a distinct hydrogen bond acceptor for target engagement [1].

palladium-catalyzed cross-coupling kinase inhibitor synthesis C–C bond formation

Patent-Grade Pharmacological Validation

Unlike many halogenated dihydropyridines that appear only as generic synthetic intermediates, 5-bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile is explicitly documented in patent literature (US8703811) with quantitative biological data against DHODH [1]. This patent-grade utility contrasts with related analogs such as 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, which appear predominantly in vendor catalogs without associated peer-reviewed or patent-derived activity data . Furthermore, the dihydropyridine scaffold class has established precedent in PIM-1 kinase inhibitor development, where 6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile was crystallized in complex with human PIM-1 kinase (PDB entry available), demonstrating the broader therapeutic relevance of brominated 2-oxo-1,2-dihydropyridine cores [2]. The 4-carbonitrile substitution pattern of the target compound represents a distinct regioisomeric series within this validated pharmacophore family.

patent literature medicinal chemistry drug discovery scaffold

Drug-Likeness and Permeability Predictions

Computed molecular descriptors for 5-bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile provide quantitative parameters for assessing drug-likeness and formulating compound libraries. The compound exhibits an XLogP3-AA value of 0.1, topological polar surface area (TPSA) of 52.9 Ų, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 0 [1]. These values position the compound within favorable ranges for central nervous system penetration (TPSA < 60–70 Ų typically correlated with blood-brain barrier permeability) while the low rotatable bond count (0) confers conformational rigidity beneficial for achieving entropically favorable target binding [1]. In contrast, the 3-carbonitrile regioisomer exhibits a TPSA of 65.8 Ų and hydrogen bond acceptor count of 3, reflecting altered electronic distribution due to nitrile placement that impacts solubility and permeability predictions . The 3-carboxylate analog diverges most substantially with TPSA of 72.5 Ų, XLogP3 of 0.8, and increased molecular weight of 232.03 g/mol [2].

ADME prediction drug-likeness computational chemistry

Hydrogen Bonding Geometry by Nitrile Position

The 4-position nitrile group in 5-bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile establishes a distinct hydrogen bond acceptor vector that differs fundamentally from the 3-carbonitrile regioisomer, with implications for molecular recognition in kinase and DHODH active sites. Structural analysis reveals that the 4-carbonitrile projects outward from the pyridinone ring along a trajectory that positions the nitrile nitrogen approximately 4.2–4.5 Å from the bromine substituent, whereas the 3-carbonitrile regioisomer places the nitrile in an ortho relationship to bromine, altering both the dihedral angle between these substituents and their relative spatial presentation to protein binding pockets [1]. In the crystallographically characterized PIM-1 kinase inhibitor complex with 6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, the 3-carbonitrile group engages in a key hydrogen bonding interaction that would be geometrically inaccessible with a 4-carbonitrile substitution pattern, demonstrating that nitrile positional isomerism directly translates to altered binding mode [2]. The 3-carboxylate analog further diverges by presenting an ester carbonyl capable of both hydrogen bond acceptance and additional steric bulk .

molecular recognition structure-based drug design hydrogen bonding

Application Scenarios for 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile


DHODH Inhibitor Hit-to-Lead Optimization

Programs targeting dihydroorotate dehydrogenase for immunosuppressive or antiproliferative indications can deploy 5-bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile as a validated starting point with documented 580 nM IC50 against human DHODH [1]. The 4-carbonitrile regioisomer provides a defined potency benchmark from which structure-activity relationship (SAR) exploration can proceed via cross-coupling at the 5-bromo position. The compound's favorable TPSA of 52.9 Ų and XLogP3 of 0.1 support further elaboration without exceeding typical drug-like physicochemical boundaries [2].

Palladium-Catalyzed Cross-Coupling for Kinase-Focused Library Synthesis

Medicinal chemistry groups synthesizing kinase inhibitor libraries can utilize 5-bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile as an electrophilic coupling partner for Suzuki-Miyaura or Negishi reactions to install diverse aryl or heteroaryl groups at the 5-position [1]. The 5-bromo-4-carbonitrile substitution pattern provides a distinct vector for substituent installation compared to 3-carbonitrile analogs, enabling exploration of complementary chemical space within the dihydropyridinone scaffold. The nitrile group remains stable under standard cross-coupling conditions while providing a hydrogen bond acceptor for kinase hinge region interactions.

Rigid Scaffold Library Design

Structure-based design programs that prioritize conformational rigidity to minimize entropic penalties upon target binding will find value in 5-bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile, which possesses zero rotatable bonds [1]. Combined with a TPSA of 52.9 Ų, this compound serves as an ideal core for building focused libraries predicted to maintain favorable central nervous system permeability profiles while restricting conformational flexibility. The 4-carbonitrile placement further distinguishes this scaffold from the more flexible 3-carboxylate analog, which contains two rotatable bonds.

Regioisomer-Specific SAR Exploration of Dihydropyridinone Pharmacophores

Teams conducting systematic structure-activity relationship studies across dihydropyridinone chemical space require access to defined regioisomers for side-by-side comparison. 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile represents the 4-carbonitrile substitution series, complementing the more extensively characterized 3-carbonitrile PIM-1 kinase inhibitor class [1]. Procurement of this specific regioisomer enables direct comparative assessment of how nitrile positional isomerism affects kinase selectivity, metabolic stability, and target residence time within the same core scaffold family [2].

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